
4-MORPHOLINE-D8-CARBONYL CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholine-d8-carbonyl chloride is a deuterated derivative of 4-morpholinecarbonyl chloride, characterized by the presence of deuterium atoms. This compound is used in various chemical reactions and processes, particularly in the synthesis of stable isotope-labeled compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholine-d8-carbonyl chloride typically involves the reaction of morpholine-d8 with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl chloride derivative. The general reaction can be represented as follows:
Morpholine-d8+Phosgene→4-Morpholine-d8-carbonyl chloride+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholine-d8-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with nucleophiles such as amines, alcohols, or water.
Hydrolysis: Reaction with water to form 4-morpholine-d8-carboxylic acid.
Alcoholysis: Reaction with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, water.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Pyridine, triethylamine.
Major Products Formed
4-Morpholine-d8-carboxylic acid: Formed by hydrolysis.
Esters: Formed by alcoholysis.
Wissenschaftliche Forschungsanwendungen
4-Morpholine-d8-carbonyl chloride is used in various scientific research applications, including:
Biology: In the preparation of labeled biomolecules for tracing metabolic pathways.
Medicine: In the development of labeled pharmaceuticals for drug metabolism studies.
Industry: As an intermediate in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-morpholine-d8-carbonyl chloride involves nucleophilic acyl substitution reactions. The carbonyl chloride group is highly reactive and undergoes nucleophilic attack, leading to the formation of various derivatives. The deuterium atoms in the compound provide stability and enable detailed mechanistic studies using spectroscopic techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Morpholinecarbonyl chloride: The non-deuterated analog.
1-Piperidinecarbonyl chloride: A similar compound with a piperidine ring.
1-Pyrrolidinecarbonyl chloride: A similar compound with a pyrrolidine ring.
Uniqueness
4-Morpholine-d8-carbonyl chloride is unique due to the presence of deuterium atoms, which provide enhanced stability and enable its use in detailed mechanistic and spectroscopic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Eigenschaften
CAS-Nummer |
1219804-24-6 |
---|---|
Molekularformel |
C5H8ClNO2 |
Molekulargewicht |
157.623 |
IUPAC-Name |
2,2,3,3,5,5,6,6-octadeuteriomorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2/i1D2,2D2,3D2,4D2 |
InChI-Schlüssel |
XMWFMEYDRNJSOO-SVYQBANQSA-N |
SMILES |
C1COCCN1C(=O)Cl |
Synonyme |
4-MORPHOLINE-D8-CARBONYL CHLORIDE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.